molecular formula C10H11Cl2NO B1607350 3-Chloro-n-(3-chloro-2-methylphenyl)propanamide CAS No. 39494-09-2

3-Chloro-n-(3-chloro-2-methylphenyl)propanamide

Cat. No. B1607350
CAS RN: 39494-09-2
M. Wt: 232.1 g/mol
InChI Key: QWRHSZJKNGKNEJ-UHFFFAOYSA-N
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Description

3-Chloro-n-(3-chloro-2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11Cl2NO. It has a molecular weight of 232.11 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Chloro-n-(3-chloro-2-methylphenyl)propanamide is 1S/C10H11Cl2NO/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11/h2-4H,5-6H2,1H3,(H,13,14) . This indicates that the molecule consists of a propanamide group attached to a 3-chloro-2-methylphenyl group .


Physical And Chemical Properties Analysis

3-Chloro-n-(3-chloro-2-methylphenyl)propanamide is a solid at room temperature . It has a molecular weight of 232.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the literature I retrieved .

Scientific Research Applications

Pharmaceutical Research

3-Chloro-n-(3-chloro-2-methylphenyl)propanamide: may be explored as a precursor or an intermediate in the synthesis of pharmaceutical drugs. Compounds with similar structures are often used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), such as Tolfenamic Acid . The chloro and propanamide groups could be key functional groups that interact with biological targets.

Mechanism of Action

The mechanism of action of 3-Chloro-n-(3-chloro-2-methylphenyl)propanamide is not specified in the literature I found. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

The safety data sheet (SDS) for 3-Chloro-n-(3-chloro-2-methylphenyl)propanamide indicates that it may be harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-chloro-N-(3-chloro-2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11/h2-4H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRHSZJKNGKNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284450
Record name 3-chloro-n-(3-chloro-2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-n-(3-chloro-2-methylphenyl)propanamide

CAS RN

39494-09-2
Record name NSC37259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-n-(3-chloro-2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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